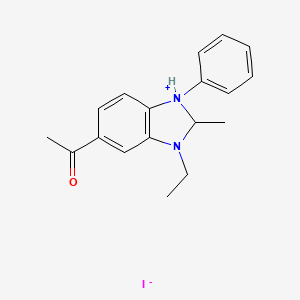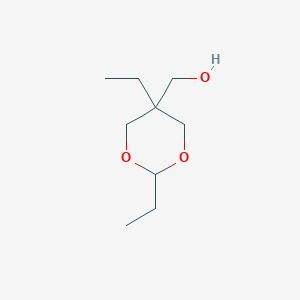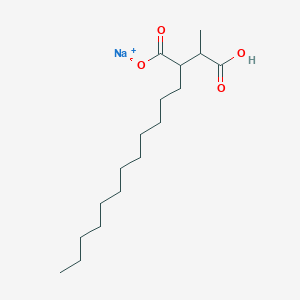![molecular formula C13H13AsN2O4 B14733800 {4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid CAS No. 5410-64-0](/img/structure/B14733800.png)
{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid is an organic compound that contains both an arsonic acid group and an amino groupThe compound has a molecular formula of C₁₃H₁₃AsN₂O₄ and a molecular weight of 336.175 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid typically involves the reaction of 4-aminobenzoic acid with an arsonic acid derivative. One common method includes the nitration of 4-aminobenzoic acid to form 4-nitrobenzoic acid, followed by reduction to 4-aminobenzoic acid. This intermediate is then reacted with an arsonic acid derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process typically includes steps such as nitration, reduction, and arsonation, followed by purification and crystallization to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsonic acid derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to other functional groups.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different arsonic acid derivatives, while reduction can produce various amine derivatives .
科学研究应用
{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of {4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their function and activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cytotoxicity in cancer cells .
相似化合物的比较
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of {4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid.
Sodium arsanilate: Another arsonic acid derivative with similar chemical properties.
4-Nitrobenzoic acid: An intermediate in the synthesis of this compound.
Uniqueness
This compound is unique due to its combination of an arsonic acid group and an amino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications .
属性
CAS 编号 |
5410-64-0 |
|---|---|
分子式 |
C13H13AsN2O4 |
分子量 |
336.17 g/mol |
IUPAC 名称 |
[4-[(4-aminobenzoyl)amino]phenyl]arsonic acid |
InChI |
InChI=1S/C13H13AsN2O4/c15-11-5-1-9(2-6-11)13(17)16-12-7-3-10(4-8-12)14(18,19)20/h1-8H,15H2,(H,16,17)(H2,18,19,20) |
InChI 键 |
XPRBKKOEFYWGDG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[As](=O)(O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


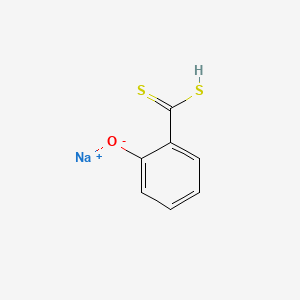
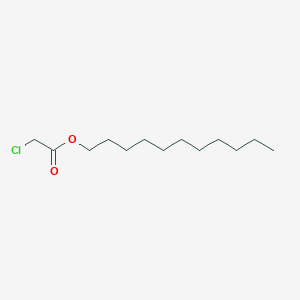
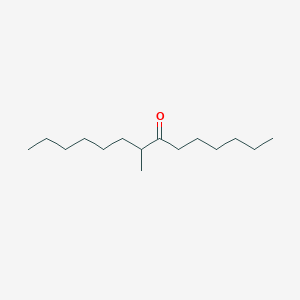
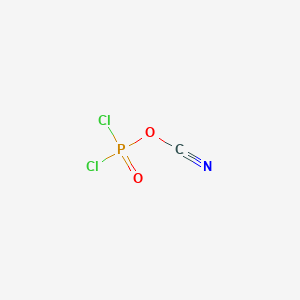
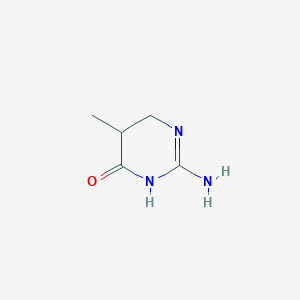
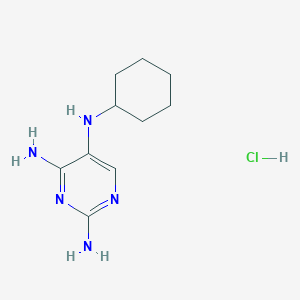

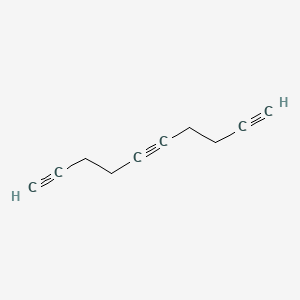
![[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate](/img/structure/B14733789.png)
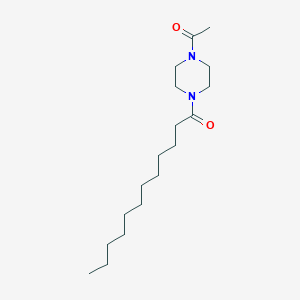
![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)
